5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxin ring, a pyrimidinylamino group, and an isoxazolecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and isoxazolecarboxamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline hydrochloride
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- Tert-butyl (4R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-(p-tolylsulfonyloxymethyl)oxazolidine-3-carboxylate
Uniqueness
What sets 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrimidinylamino and isoxazolecarboxamide moieties enhances its potential as an enzyme inhibitor and therapeutic agent.
Properties
Molecular Formula |
C22H17N5O6S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H17N5O6S/c28-21(17-13-19(33-26-17)14-2-7-18-20(12-14)32-11-10-31-18)25-15-3-5-16(6-4-15)34(29,30)27-22-23-8-1-9-24-22/h1-9,12-13H,10-11H2,(H,25,28)(H,23,24,27) |
InChI Key |
XECRZOHMSALUIP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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